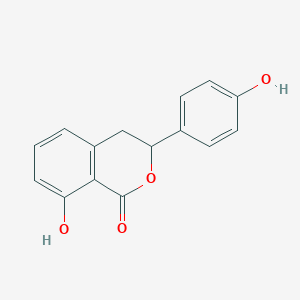
Hydrangenol
Übersicht
Beschreibung
Synthesis Analysis
Hydrangenol synthesis involves the incorporation of acetate and phenylpropanoid compounds, with roots of Hydrangea macrophylla showing a prominent ability to synthesize hydrangenol from acetate and cinnamic acid derivatives. Advanced synthetic approaches have facilitated the construction of hydrangenol and related compounds through directed C-H bond functionalization, offering a unified approach to formal syntheses of various natural products, including hydrangenol. This highlights the evolving methodologies in organic synthesis aiming at the efficient production of hydrangenol and structurally related compounds.
Molecular Structure Analysis
The molecular structure of hydrangenol has been determined through extensive NMR spectroscopy and crystallographic analysis, revealing its unique dihydroisocoumarin framework. The structure elucidation of hydrangenol and its derivatives underscores the complexity and diversity of natural products, providing insights into their functional roles at the molecular level.
Chemical Reactions and Properties
Hydrangenol undergoes various chemical reactions that are central to its biological activities. For instance, its role in inhibiting nitric oxide production involves the suppression of NF-κB pathway and activation of the Nrf2-mediated HO-1 pathway. These chemical interactions underline the therapeutic potential of hydrangenol in treating inflammatory diseases.
Physical Properties Analysis
Although specific studies focusing on the physical properties of hydrangenol are limited, the general understanding of dihydroisocoumarins suggests that their physical characteristics, including solubility, crystallinity, and stability, play significant roles in their biological activities and applications.
Chemical Properties Analysis
The chemical properties of hydrangenol, such as its reactivity towards various biological targets, are crucial for its pharmacological effects. Its ability to interact with cellular components and modulate biochemical pathways is a testament to the chemical versatility of natural products and their importance in drug discovery and development.
- Studies on hydrangenol's synthesis, molecular structure, and chemical properties highlight the compound's significance and potential applications (Ibrahim & Towers, 1960), (Shin et al., 2018).
- The anti-inflammatory and anti-cancer activities of hydrangenol are explored through its effects on cellular pathways and cancer cell lines (Kim et al., 2013).
- The synthetic approaches towards hydrangenol emphasize the advancements in organic synthesis techniques, contributing to the efficient production of natural product derivatives (Grandhi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Application in Gastroenterology
- Field : Gastroenterology
- Summary of Application : Hydrangenol, an active constituent of Hydrangea serrata, has been reported to have anti-inflammatory effects and has been studied for its effects on colitis .
- Methods of Application : In the study, a dextran sodium sulfate (DSS)-induced mouse colitis model was used to evaluate the anti-colitic effects of hydrangenol. Oral administration of hydrangenol (15 or 30 mg kg −1) was given to DSS-induced colitis mice .
- Results : Hydrangenol significantly alleviated DSS-induced colitis by preventing DAI scores, shortening colon length, and colonic structural damage. It also suppressed the expression of pro-inflammatory mediators, such as iNOS, COX-2, TNF-α, IL-6, and IL-1β through NF-κB, AP-1, and STAT1/3 inactivation in DSS-induced colon tissue .
Application in Dermatology
- Field : Dermatology
- Summary of Application : Hydrangenol, a natural compound found in Hydrangea serrata, has been researched for its ability to improve skin conditions, specifically skin moisturization and wrinkle conditions .
- Methods of Application : In clinical studies, skin wrinkles and skin moisturizing levels were improved in subjects applying 0.5% Hs-WE compared to the placebo group .
- Results : Skin moisturizing factors were upregulated by the presence of Hs-WE or hydrangenol, and the hyaluronidases (HYAL) were inhibited at the mRNA level. Meanwhile, COL1A1 was increased by the presence of Hs-WE or hydrangenol .
Application in Anti-fungal Research
- Field : Mycology
- Summary of Application : Hydrangea serrata, which contains hydrangenol, has been researched for its anti-fungal properties .
Application in Muscle Growth
- Field : Sports Science
- Summary of Application : Hydrangea serrata, which contains hydrangenol, has been researched for its ability to promote muscle growth .
Application in Antioxidant Research
- Field : Biochemistry
- Summary of Application : Hydrangenol has been researched for its antioxidant properties .
Application in Anti-photoaging Research
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-7,13,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKDFNDHPXVXHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963981 | |
| Record name | (±)-Hydrangenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrangenol | |
CAS RN |
480-47-7 | |
| Record name | 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrangenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Hydrangenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDRANGENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL8PI7PHV1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



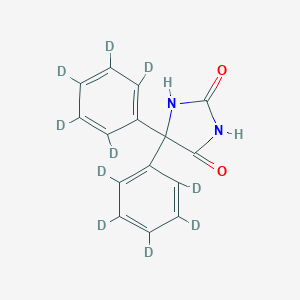


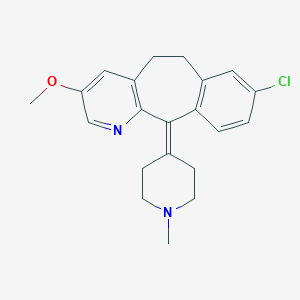
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
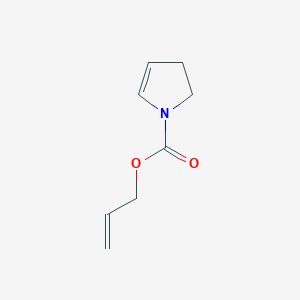

![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)

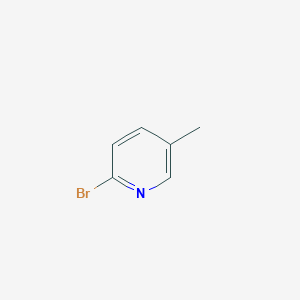
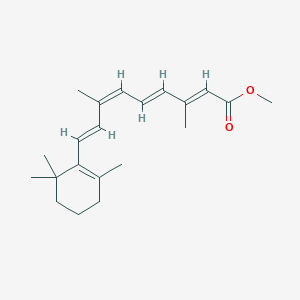
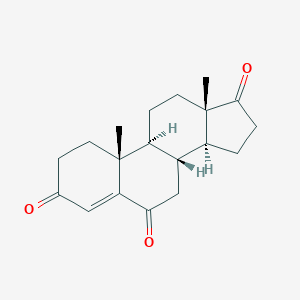
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)